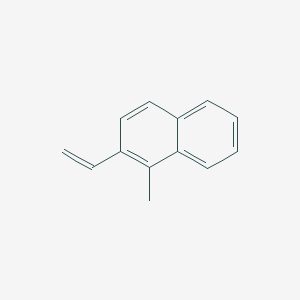

2-Ethenyl-1-methylnaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

35737-86-1 |

|---|---|

Molekularformel |

C13H12 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

2-ethenyl-1-methylnaphthalene |

InChI |

InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |

InChI-Schlüssel |

HQEBIIQRJHCZNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=CC=CC=C12)C=C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Ethenyl 1 Methylnaphthalene and Analogous Structures

Alkylation and Dehydrogenation Pathways to Ethenylnaphthalenes

The formation of ethenylnaphthalenes can be achieved through the dehydrogenation of corresponding alkylnaphthalene precursors. This approach typically involves the initial synthesis of an ethyl-substituted naphthalene (B1677914), which is then converted to the desired vinyl derivative.

Oxidative Dehydration Strategies for Ethenylnaphthalene Synthesis

Oxidative dehydrogenation (ODH) presents an alternative, often more favorable, pathway for the synthesis of alkenes from alkanes. mdpi.comnih.govresearchgate.net This method is particularly relevant for the production of ethylene (B1197577) from ethane (B1197151) and can be conceptually extended to the synthesis of ethenylnaphthalenes. mdpi.comnih.govresearchgate.net The process typically operates at lower temperatures than non-oxidative dehydrogenation and is an exothermic reaction. mdpi.com For the synthesis of 2-ethenyl-1-methylnaphthalene, this would involve the oxidative dehydrogenation of 1-methyl-2-ethylnaphthalene.

Catalysts for ODH are often mixed metal oxides, with formulations like MoVNbTeOx showing high activity and selectivity for ethylene production from ethane. mdpi.com The principles of these catalytic systems, which involve lattice oxygen transfer and subsequent re-oxidation of the catalyst by an oxidant like O₂, could be applied to the synthesis of more complex vinylarenes. nih.gov The reaction mechanism often involves the activation of a C-H bond in the ethyl group, leading to the formation of the vinyl group and water.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene-Vinyl Bond Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds, offering powerful tools for the synthesis of substituted naphthalenes.

Palladium-Catalyzed Annulation Approaches

Palladium-catalyzed annulation reactions provide a direct route to construct substituted naphthalene cores. acs.orgthieme-connect.comnih.gov These methods often involve the reaction of an arene with an alkyne, leading to the formation of two new carbon-carbon bonds in a single step. acs.org This approach is notable for its ability to accommodate a variety of functional groups and produce highly substituted naphthalenes in excellent yields. acs.org The reaction can proceed through a twofold aryl C-H bond activation, where the arene serves as the benzo source for the naphthalene core. nih.gov

Palladium-catalyzed C–H annulation reactions are a powerful strategy for building complex ring systems. acs.org While many methods focus on activating a single C–H bond, there is growing interest in transformations that activate multiple C–H bonds. acs.org

Suzuki Reaction and Related Cross-Coupling Methods for Vinyl Group Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. wikipedia.orglibretexts.orgnumberanalytics.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orgnumberanalytics.com To synthesize this compound using this method, one could couple a vinylboronic acid or its derivative with 2-halo-1-methylnaphthalene. The reaction is known for its mild conditions, tolerance of various functional groups, and scalability. wikipedia.org

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition of the palladium catalyst to the halide, transmetalation of the organoboron species, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of palladium catalyst, ligands, and base is crucial for the reaction's success. numberanalytics.comorganic-chemistry.org Naphthalene-based polymers have also been explored as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. mdpi.com

Other cross-coupling reactions, such as those involving aryl and vinyl chlorides catalyzed by palladium complexes, also provide routes to vinyl-substituted aromatics. rsc.org Nickel-catalyzed cascade reactions of o-vinyl chlorobenzenes with internal alkynes have been developed for the synthesis of a variety of substituted naphthalenes. researchgate.net

Formal Cycloaddition Reactions in the Synthesis of Naphthalene Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental transformations for the construction of cyclic and polycyclic systems. acs.orgsemanticscholar.orgyoutube.com

The Diels-Alder reaction between a diene and a dienophile can be a powerful tool for synthesizing naphthalene derivatives. acs.orgyoutube.com For instance, the reaction of isobenzofurans or cyclopentadienones with tetrathiafulvalene, followed by acid-mediated cleavage, can lead to 1,4-diaryl substituted naphthalenes. acs.org While the direct application to this compound is not explicitly detailed, the principle of using a substituted diene and dienophile to construct the naphthalene skeleton with the desired substitution pattern is a viable synthetic strategy. The reaction of naphthalene itself with dienophiles like N-phenylmaleimide has been studied under various conditions, including high pressure and catalysis by Lewis acids, to form adducts that can be further manipulated. semanticscholar.orgkpfu.ruumich.edu

More recently, visible-light-mediated dearomative [4+2] cycloaddition reactions of naphthalenes with alkenes have been developed. researchgate.netacs.orgchemrxiv.org These reactions allow for the conversion of a 2D arene and an alkene into a 3D structure, which can then potentially be rearomatized to a substituted naphthalene. researchgate.net This strategy offers a way to access structurally diverse bicyclo[2.2.2]octa-2,5-diene scaffolds. acs.org

Below is a table summarizing the different synthetic approaches:

| Synthetic Methodology | Precursors/Reagents | Key Features | Potential for this compound Synthesis |

| Catalytic Dehydrogenation | 1-methyl-2-ethylnaphthalene | High temperatures, catalyst required | Direct conversion of the corresponding ethylnaphthalene. |

| Oxidative Dehydrogenation | 1-methyl-2-ethylnaphthalene, Oxidant (e.g., O₂) | Milder conditions than non-oxidative dehydrogenation, often exothermic. | An alternative to direct dehydrogenation with potentially higher efficiency. |

| Palladium-Catalyzed Annulation | Arene, Alkyne, Palladium catalyst | Forms two C-C bonds in one step, good functional group tolerance. | Construction of the substituted naphthalene core from simpler precursors. |

| Suzuki Cross-Coupling | 2-halo-1-methylnaphthalene, Vinylboronic acid/ester, Palladium catalyst, Base | Mild conditions, high functional group tolerance, widely applicable. | Introduction of the ethenyl group at a specific position on the naphthalene ring. |

| Formal Cycloaddition | Substituted dienes and dienophiles | Builds the core ring structure, can be highly stereoselective. | Construction of the naphthalene skeleton with the desired substitution pattern. |

[4+2] Annulation Pathways for Polysubstituted Naphthalenes

The [4+2] annulation, or Diels-Alder reaction, represents a powerful and atom-economical method for the construction of six-membered rings, and by extension, the naphthalene core. Modern advancements have seen the development of transition metal-catalyzed versions of this reaction, which often proceed under milder conditions and with greater control over regioselectivity compared to traditional thermal methods.

Rhodium(III)-Catalyzed [4+2] Annulation

Rhodium(III)-catalyzed C-H activation and subsequent [4+2] annulation has emerged as a robust strategy for synthesizing polysubstituted naphthalenes. mdpi.com This methodology typically involves the reaction of an arene containing a directing group with an alkyne. The directing group facilitates the ortho-C-H activation by the rhodium catalyst, forming a rhodacycle intermediate which then undergoes insertion of the alkyne and reductive elimination to afford the annulated product.

For instance, the synthesis of multi-substituted naphthalenone sulfoxonium ylides has been achieved with excellent yields and regioselectivity through this pathway. mdpi.com While a direct synthesis of this compound using this exact method is not explicitly reported, a plausible route could involve the reaction of a suitably substituted aryl precursor with a diyne, followed by further functional group manipulation. The reaction conditions are generally mild and redox-neutral, and the methodology demonstrates broad substrate tolerance. mdpi.com

A proposed reaction mechanism involves the initial C-H activation of the arene by the Rh(III) catalyst, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination furnishes the naphthalene skeleton. The use of a directing group is crucial for the regioselectivity of the C-H activation step.

Palladium-Catalyzed Annulation

Palladium-catalyzed annulation reactions have also been extensively developed for the synthesis of highly substituted naphthalenes. acs.orgnih.gov These methods often involve the reaction of o-halobenzaldehydes or other suitable precursors with internal alkynes. The palladium catalyst facilitates a cascade of reactions, including cross-coupling and cyclization, to build the naphthalene ring system in a single step.

One of the significant advantages of palladium-catalyzed annulation is the ability to accommodate a wide variety of functional groups, leading to diverse substitution patterns on the naphthalene core. acs.orgnih.gov The synthesis of polysubstituted naphthalenes can be achieved in good to excellent yields through this approach. For example, the palladium-catalyzed carboannulation of internal alkynes has been shown to be a versatile method for forming two new carbon-carbon bonds in a single operation. acs.orgnih.gov

The following table summarizes representative examples of transition metal-catalyzed [4+2] annulation reactions for the synthesis of polysubstituted naphthalenes, illustrating the scope and efficiency of these methods.

| Catalyst System | Arene Precursor | Alkyne/Diene Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Rh(Cp*Cl)₂]₂/AgSbF₆ | N-methoxybenzamide | 1,4-diphenylbuta-1,3-diyne | Substituted Naphthalene | 95 | mdpi.com |

| Pd(OAc)₂/PPh₃ | 2-iodobenzaldehyde | Diphenylacetylene | 1,2,3-triphenylnaphthalene | 85 | acs.orgnih.gov |

| [Rh(cod)Cl]₂/dppb | 2-cyanophenylboronic acid | 1-phenyl-1-propyne | Substituted Indenone | 92 | rsc.org |

| Pd(OAc)₂/dppf | o-bromobenzyl alcohol | 1,2-diphenylethyne | 1,2-diphenylnaphthalene | 90 | acs.orgnih.gov |

Electrochemical Synthesis of Ethenylnaphthalene Analogues

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. These methods use electrical current to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. While the direct electrochemical synthesis of this compound is not widely documented, analogous transformations suggest its feasibility.

A plausible approach for the electrochemical synthesis of ethenylnaphthalene analogues is through the reductive coupling of the corresponding acetylnaphthalene precursors. This method is analogous to the electrochemical pinacol (B44631) coupling of acetophenone (B1666503) and its derivatives, which has been reported to proceed with good yields. researchgate.net

The proposed mechanism involves the one-electron reduction of the acetylnaphthalene at the cathode to form a radical anion. This radical anion can then dimerize to form a pinacol or, under appropriate conditions, be further reduced and protonated to yield the corresponding alcohol. Subsequent dehydration of the alcohol would lead to the desired ethenylnaphthalene. The choice of electrode material, solvent, and supporting electrolyte is critical for controlling the reaction pathway and maximizing the yield of the desired product. researchgate.netacs.org

For example, the electroreductive coupling of acetophenone has been successfully carried out using a boron-doped diamond (BDD) cathode. researchgate.net The reaction proceeds via a radical intermediate, and the presence of lithium ions has been shown to enhance the reactivity of this intermediate. The addition of water as a co-solvent can also promote the electron transfer process at the electrode surface. researchgate.net

The following table presents data on the electrochemical reduction of acetophenone derivatives, which serves as a model for the potential electrochemical synthesis of ethenylnaphthalenes.

| Substrate | Electrode Material | Solvent/Electrolyte | Product | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Boron-Doped Diamond (BDD) | MeOH/H₂O, LiOH | 1,2-diphenyl-1,2-ethanediol | Good Conversion | researchgate.net |

| 4-Methoxyacetophenone | Lead (Pb) | DMF, Et₄NBr | Corresponding Pinacol | High Yield | researchgate.net |

| 4-Chloroacetophenone | Glassy Carbon | Acetonitrile (B52724), TBAP | Corresponding Alcohol | >90 | acs.org |

| Acetophenone | Palladium-modified Platinum | H₂SO₄ | 1-Phenylethanol | ~50 Faradaic Efficiency | acs.org |

The application of these electrochemical principles to 2-acetyl-1-methylnaphthalene could provide a direct and environmentally benign route to this compound. Further research is required to optimize the reaction conditions for this specific transformation.

Elucidation of Chemical Reactivity and Mechanistic Pathways for Ethenylnaphthalene Compounds

Radical Addition Reactions Involving Ethenylnaphthalene Moieties

The vinyl group in ethenylnaphthalenes is susceptible to radical addition reactions, a fundamental process in polymer chemistry and organic synthesis. The kinetics and regioselectivity of these reactions are influenced by the electronic and steric properties of the naphthalene (B1677914) ring.

Studies on the addition of naphthalenylthio radicals to various vinyl monomers provide insight into the reactivity of the naphthalene moiety in radical reactions. The absolute rate constants for the addition of 1- and 2-naphthalenylthio radicals have been determined using flash photolysis. This reaction is reversible, and the equilibrium constants have also been estimated.

Research indicates that for a given vinyl monomer, the 2-naphthalenylthio radical is more reactive than the 1-naphthalenylthio radical. This difference in reactivity can be attributed to the thermodynamic stability of the resulting adduct radicals. The equilibrium constants suggest that the adduct radical formed from the 2-naphthalenylthio radical is thermodynamically more stable.

Interactive Table: Rate Constants (k₁) and Relative Equilibrium Constants (Kk₂) for the Addition Reactions of Naphthalenylthio Radicals to Vinyl Monomers in Cyclohexane at 23 °C.

| Vinyl Monomer | Radical | k₁ (M⁻¹ s⁻¹) | Kk₂ (s⁻¹) |

| α-Methylstyrene | 1-Naphthalenylthio | 1.3 x 10⁷ | 1.2 x 10¹⁰ |

| Styrene (B11656) | 1-Naphthalenylthio | 2.5 x 10⁷ | 1.5 x 10¹⁰ |

| Methyl Methacrylate (B99206) | 1-Naphthalenylthio | 1.8 x 10⁶ | 8.0 x 10⁸ |

| Methyl Acrylate | 1-Naphthalenylthio | 2.2 x 10⁶ | 1.1 x 10⁹ |

| α-Methylstyrene | 2-Naphthalenylthio | 2.1 x 10⁷ | 2.0 x 10¹⁰ |

| Styrene | 2-Naphthalenylthio | 4.5 x 10⁷ | 2.5 x 10¹⁰ |

| Methyl Methacrylate | 2-Naphthalenylthio | 2.8 x 10⁶ | 1.3 x 10⁹ |

| Methyl Acrylate | 2-Naphthalenylthio | 3.5 x 10⁶ | 1.8 x 10⁹ |

The reactivity of ethenylnaphthalene isomers in radical polymerization is influenced by the position of the vinyl group on the naphthalene ring. This is often quantified using the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer and 'e' describes its polarity.

Reactions in High-Temperature Environments

In high-temperature environments such as combustion, ethenylnaphthalenes are important intermediates in the growth of polycyclic aromatic hydrocarbons (PAHs). Their formation and subsequent reactions contribute to the formation of larger, more complex aromatic species.

Ethenylnaphthalenes are primarily formed through the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism uoa.grnih.govnih.gov. This process involves the abstraction of a hydrogen atom from a naphthalene molecule to form a naphthalenyl radical. This radical can then react with acetylene (B1199291) (C₂H₂), a common species in combustion environments, to form a vinyl-substituted naphthalene nih.govnih.gov.

The specific isomer of ethenylnaphthalene formed depends on the position of the initial hydrogen abstraction. Abstraction from the 1-position of naphthalene leads to the 1-naphthalenyl radical, which, upon reaction with acetylene, can form 1-ethenylnaphthalene. Similarly, abstraction from the 2-position yields the 2-naphthalenyl radical and subsequently 2-ethenylnaphthalene. The formation of 2-ethenyl-1-methylnaphthalene would involve a similar pathway starting from 1-methylnaphthalene (B46632).

The HACA mechanism is a key route for the growth of PAHs in combustion flames uoa.grnih.govnih.gov. For naphthalene, the process can be summarized as follows:

Hydrogen Abstraction: A hydrogen atom is abstracted from the naphthalene ring by a radical species (e.g., H, OH), forming a naphthalenyl radical (C₁₀H₇•).

Acetylene Addition: The naphthalenyl radical adds to an acetylene molecule (C₂H₂) to form a C₁₂H₉• radical intermediate.

Cyclization/Stabilization: This intermediate can then undergo further reactions. It can be stabilized by losing a hydrogen atom to form ethenylnaphthalene (C₁₂H₁₀), or it can undergo intramolecular cyclization to form acenaphthylene (B141429) (C₁₂H₈), a five-membered ring fused to the naphthalene structure nih.gov.

Theoretical studies have shown that the reaction of the 1-naphthalenyl radical with acetylene preferentially leads to the formation of acenaphthylene, while the reaction of the 2-naphthalenyl radical is more likely to yield 2-ethenylnaphthalene nih.gov. This highlights the significant influence of the radical position on the subsequent reaction pathways in PAH growth.

Atmospheric Oxidation Mechanisms of Methylnaphthalene Derivatives

Methylnaphthalene derivatives, structurally related to this compound, undergo oxidation in the atmosphere, primarily initiated by hydroxyl (OH) radicals and ozone (O₃). These reactions are important in determining the atmospheric lifetime and environmental impact of these compounds.

The atmospheric oxidation of 2-methylnaphthalene (B46627) is mainly initiated by the addition of OH radicals to the aromatic ring, forming various hydroxylated adducts rsc.org. The subsequent fate of these adducts is complex and can involve reactions with molecular oxygen, leading to the formation of peroxy radicals. These peroxy radicals can then undergo further reactions, including isomerization and reactions with nitrogen oxides (NOₓ), ultimately leading to the formation of a variety of oxygenated products, such as dicarbonyl compounds rsc.org.

The reaction with ozone, or ozonolysis, is another important atmospheric degradation pathway. Ozonolysis of methylnaphthalenes involves the cleavage of the aromatic rings, leading to the formation of various smaller, oxygenated products researchgate.net. The specific products formed depend on the position of the methyl group and the reaction conditions.

OH Radical-Initiated Pathways

The atmospheric degradation and synthetic functionalization of aromatic compounds are often initiated by hydroxyl (OH) radicals. For this compound, the reaction with OH radicals is expected to proceed primarily through two main pathways: OH radical addition to the aromatic naphthalene core and addition to the ethenyl group's double bond.

The reaction with the naphthalene ring begins with the electrophilic addition of the OH radical to the electron-rich aromatic system. This addition is a nearly barrierless, diffusion-controlled process that forms a transient π-complex, which then collapses into a more stable hydroxycyclohexadienyl-type radical adduct (an OH-adduct). Theoretical studies on naphthalene and its alkylated derivatives suggest that the OH radical will preferentially add to the α-position (C1 or C4) of the substituted ring due to the higher electron density and the ability to form a more stable radical intermediate. For this compound, the presence of the activating methyl and ethenyl groups influences the regioselectivity of this addition.

The alternative pathway involves the addition of the OH radical to the double bond of the ethenyl substituent. This reaction is also typically fast and leads to the formation of a β-hydroxyalkyl radical. The branching ratio between addition to the aromatic ring and the side chain depends on various factors, including the reaction conditions and the electronic properties of the molecule.

Formation of Dicarbonyl Compounds and Tricyclic Intermediates

Following the initial OH radical addition to the naphthalene core, the resulting OH-adduct rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. The fate of this peroxy radical is complex and can lead to the formation of various oxygenated products, including dicarbonyl compounds through ring-opening reactions.

For alkylnaphthalenes, studies have shown that the major products of OH radical-initiated reactions are ring-opened dicarbonyls. mdpi.com The mechanism involves the formation of a bicyclic peroxy radical which can undergo further reactions. Theoretical studies on 2-methylnaphthalene indicate that intramolecular hydrogen shifts within the peroxy radical are a dominant pathway, leading to the formation of dicarbonyl compounds. acs.org This process involves the cleavage of the aromatic ring. For instance, the reaction of OH radicals with 1-methylnaphthalene has been shown to produce 2-acetylbenzaldehyde (B1198548) as a ring-cleavage co-product to glyoxal. thieme-connect.comresearchgate.netacs.org

Based on these findings, the OH-initiated oxidation of this compound is expected to yield a variety of dicarbonyl products. The exact structures of these dicarbonyls would depend on the initial position of OH attack and the subsequent ring-cleavage pathway.

The formation of tricyclic intermediates from the bicyclic peroxy radical has also been considered. However, for 2-methylnaphthalene, theoretical calculations suggest that the role of these tricyclic radical intermediates is limited because their formation is endothermic and reversible. This is in contrast to the oxidation of benzene (B151609), where analogous bicyclic radical intermediates play a more significant role. acs.org

| Reactant | Major Products | Reference |

| Naphthalene | Ring-opened dicarbonyls, Phthalic anhydride (B1165640) (second generation) | mdpi.com |

| 1-Methylnaphthalene | Glyoxal, 2-acetylbenzaldehyde | thieme-connect.com, researchgate.net, acs.org |

| 1,4-Dimethylnaphthalene | Glyoxal, 1,2-diacetylbenzene | thieme-connect.com, researchgate.net, acs.org |

Electrophilic Substitution Patterns on Methylnaphthalene Substrates

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the regioselectivity of substitution is governed by the directing effects of both the methyl and ethenyl groups.

The naphthalene ring system itself exhibits a preference for electrophilic attack at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7). This is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that maintain one intact benzene ring.

The substituents on the ring further influence the position of attack. The methyl group at the 1-position is an activating, ortho-, para-directing group due to its positive inductive (+I) and hyperconjugative effects. In naphthalene, a +I substituent at the 1-position directs incoming electrophiles primarily to the 5- and 8-positions (para-like) and to a lesser extent, the 4-position (ortho-like). thieme-connect.com

The ethenyl group at the 2-position is also generally considered an activating group that directs to ortho and para positions relative to itself. Therefore, for this compound, the combined directing effects of the methyl and ethenyl groups would lead to a complex mixture of products, with substitution favored at the positions most activated by both groups. The precise product distribution would depend on the specific electrophile and reaction conditions, including steric hindrance.

Common electrophilic substitution reactions and their expected regioselectivity on a 1-methylnaphthalene scaffold are summarized below.

| Reaction | Reagents | Major Product Position(s) on 1-Methylnaphthalene |

| Nitration | HNO₃, H₂SO₄ | 5- and 8-nitro |

| Halogenation | Br₂, FeBr₃ | 4-, 5-, and 8-bromo |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4- and 5-acyl |

Cyclometalation Reactions for Functionalized Naphthalene Derivatives

Cyclometalation reactions, involving the intramolecular activation of a C-H bond by a metal center to form a metallacycle, are powerful tools for the synthesis of functionalized organic molecules. For this compound, both the naphthalene C-H bonds and the vinylic C-H bond are potential sites for such reactions.

Transition metals like palladium and rhodium are commonly used to catalyze these transformations. The reaction often proceeds via a directing group that coordinates to the metal center and positions it for C-H activation. In this compound, the ethenyl group could potentially act as a directing group.

Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of multi-substituted naphthols and other naphthalene derivatives. mdpi.comacs.org For instance, the reaction of sulfoxonium ylides with alkynes in the presence of a rhodium catalyst leads to the formation of 1-naphthols. acs.org Similarly, palladium-catalyzed reactions have been used for the ortho-vinylation of β-naphthols. rsc.org

A plausible cyclometalation pathway for this compound could involve the coordination of a palladium(II) catalyst to the ethenyl group, followed by the activation of a peri C-H bond (at the 8-position) to form a five-membered palladacycle. Such intermediates can then undergo further reactions, such as insertion of alkynes or other unsaturated molecules, to generate more complex polycyclic structures.

Intramolecular Photochemical Reactions

[2+2] Photodimerization in Solid-State Organic Reactions

The ethenyl group in this compound makes the molecule susceptible to photochemical reactions, particularly [2+2] photodimerization. This reaction involves the cycloaddition of two alkene units upon irradiation with light, typically UV light, to form a cyclobutane (B1203170) ring. In the solid state, the feasibility and outcome of such reactions are often governed by the packing of the molecules in the crystal lattice, a concept known as topochemical control.

For a [2+2] photodimerization to occur in the solid state, the double bonds of adjacent molecules must be parallel and within a certain proximity (typically less than 4.2 Å). Studies on related compounds, such as naphthylvinylpyridines and naphthalene acrylic acids, have demonstrated that [2+2] photodimerization can be achieved with high stereoselectivity in the solid state. nih.govnih.gov The specific stereochemistry of the resulting cyclobutane dimer (e.g., syn or anti, head-to-head or head-to-tail) is determined by the relative orientation of the monomers in the crystal.

In solution, the photodimerization of ethenylnaphthalenes can also occur but often leads to a mixture of isomers due to the lack of pre-organization of the reactant molecules.

Reactivity Studies via Peroxy-Acid Treatment

The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for the synthesis of epoxides. The ethenyl group of this compound is expected to readily undergo epoxidation upon treatment with a peroxy acid.

The mechanism of this reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. libretexts.orglibretexts.orgleah4sci.com This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For a terminal alkene like the ethenyl group, this results in the formation of a chiral epoxide.

Advanced Polymerization Studies of Ethenylnaphthalene Monomers

Radical Polymerization of 2-Ethenyl-1-methylnaphthalene and its Analogues

Radical polymerization offers a versatile method for synthesizing polymers from vinyl monomers. The presence of the naphthalene (B1677914) moiety in ethenylnaphthalenes influences the reactivity of the vinyl group and the properties of the resulting polymer.

The radical polymerization of ethenylnaphthalene monomers like 2-vinylnaphthalene (B1218179) can be initiated through thermal processes or by using chemical initiators. At elevated temperatures, 2-vinylnaphthalene can undergo thermal self-initiation to form polymers. elsevierpure.com Studies have shown that 2-VN has a greater tendency for thermal polymerization compared to styrene (B11656), which is attributed to the additional resonance stabilization provided by the fused naphthalene ring to the resulting radical intermediates. elsevierpure.com

A notable application of this property is the use of 2-vinylnaphthalene as a thermal initiator in stable free-radical polymerization (SFRP). elsevierpure.com In the SFRP of styrene, adding 2-VN can initiate the polymerization, leading to well-controlled polymers with narrow molecular weight distributions (polydispersity index values of approximately 1.1–1.2). elsevierpure.com This method results in polymer chains that are end-functionalized with a 2-VN unit. elsevierpure.com The rate of polymerization initiated by 2-VN is comparable to that initiated by conventional initiators like benzoyl peroxide. elsevierpure.com

Free radical polymerization can also be used to synthesize copolymers. For instance, statistical copolymers with bipolar carrier transport abilities have been created through the free radical copolymerization of N-vinylcarbazole (a hole-transporting monomer) with substituted styrenes containing oxadiazole groups (electron-transporting monomers). researchgate.net Similarly, this technique can be applied to ethenylnaphthalenes to create functional copolymers.

Anionic polymerization, particularly in its "living" form, provides excellent control over molecular weight, polymer architecture, and end-group functionality. youtube.com Living polymerization systems are characterized by the absence of chain termination and transfer reactions, allowing polymer chains to grow uniformly as long as the monomer is available. libretexts.org

The anionic polymerization of 2-vinylnaphthalene has been studied extensively. kpi.ua Early attempts faced challenges in achieving true living characteristics, often resulting in polymers with broader molecular weight distributions than expected. acs.org Subsequent research revealed that the success of the living anionic polymerization of 2-VN is highly dependent on the purity of the monomer. acs.org Specifically, the removal of trace amounts of 2-acetylnaphthalene (B72118) was found to be crucial for preventing premature termination and achieving a living system. acs.org

When conducted in a non-polar solvent like toluene (B28343) with sec-butyllithium (B1581126) as the initiator, the anionic polymerization of 2-VN is rapid and proceeds to quantitative yields. kpi.ua The living poly(2-vinylnaphthalene) anion in toluene exhibits a deep red color, similar to the living polystyryl anion. kpi.ua In a more polar solvent like tetrahydrofuran (B95107) (THF) at -78°C, the polymerization can also be well-controlled, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.org The stability of the living poly(2-vinylnaphthalene) anion in THF at low temperatures is sufficient to allow for subsequent reactions, such as the synthesis of block copolymers. acs.org

Copolymerization Behavior of Ethenylnaphthalene Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with tailored properties that combine the characteristics of the constituent monomers.

The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. fiveable.me These ratios are the rate constants for a propagating chain ending in one monomer adding another unit of the same monomer versus adding a unit of the comonomer. fiveable.me The product of the reactivity ratios (r₁r₂) is indicative of the resulting copolymer structure:

r₁r₂ ≈ 1: Ideal or random copolymerization, where the monomers are incorporated randomly along the chain. copoldb.jpyoutube.com

r₁r₂ ≈ 0: Alternating copolymerization, where the monomers add in a regular alternating sequence. copoldb.jpyoutube.com

r₁r₂ > 1: Block copolymerization, where long sequences of one monomer are followed by long sequences of the other. fiveable.me

In the radical copolymerization of 2-vinylnaphthalene (M₁) with maleic anhydride (B1165640) (M₂), the reactivity ratios were determined, demonstrating a strong tendency towards alternation. acs.org

Table 1: Reactivity Ratios for the Copolymerization of 2-Vinylnaphthalene (M₁) and Maleic Anhydride (M₂)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Polymerization System |

|---|---|---|---|---|---|

| 2-Vinylnaphthalene | Maleic Anhydride | 0.07 ± 0.018 | 0.034 ± 0.006 | ~0.0024 | Radical Copolymerization |

Data sourced from Morishima et al., 1989. acs.org

The very low values of both r₁ and r₂ and their product being close to zero confirm that the two monomers strongly prefer to add to a chain ending in the other monomer, resulting in a nearly perfectly alternating copolymer structure. acs.org

Ethenylnaphthalene monomers can be copolymerized with common monomers like styrene and various methacrylates to produce materials with unique optical and physical properties.

The anionic copolymerization of vinylnaphthalenes with styrene has been investigated kinetically. acs.org The rate constant for the addition of 1- or 2-vinylnaphthalene to a living polystyrene chain is significantly high. acs.org This high reactivity allows for the efficient formation of copolymers.

Block copolymers of 2-vinylnaphthalene and methyl methacrylate (B99206) (MMA), specifically poly(2-vinylnaphthalene)-b-poly(methyl methacrylate) (P2VN-b-PMMA), have been successfully synthesized via living anionic polymerization. polymersource.capolymersource.ca This is typically achieved by first polymerizing 2-VN and then adding MMA to the living P2VN chains. polymersource.ca The resulting block copolymers are well-defined, with controlled block lengths and low polydispersity.

Table 2: Characterization of Poly(2-vinylnaphthalene)-b-poly(methyl methacrylate) Block Copolymers

| Sample ID | Mn (P2VN block) x 10³ (g/mol) | Mn (PMMA block) x 10³ (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| P3305-2VNMMA | 264.0 | 5.0 | 1.10 |

| P3232B-2VNMMA | 100.0 | 43.0 | 1.25 |

Data sourced from Polymer Source, Inc. polymersource.capolymersource.ca

Random copolymers of 2-vinylnaphthalene and methyl methacrylate have also been studied, particularly for their photophysical properties, such as fluorescence and energy migration between the naphthalene chromophores. acs.orgacs.org

The copolymerization of ethenylnaphthalenes with functional monomers like maleic acid (often via its anhydride precursor, maleic anhydride) yields amphiphilic polyelectrolytes. researchgate.net The copolymer of 2-vinylnaphthalene and maleic acid is typically alternating. acs.orgresearchgate.net After hydrolysis of the anhydride groups, the resulting polymer contains hydrophobic naphthalene units and hydrophilic maleic acid units. researchgate.net

In aqueous solutions, these copolymers can adopt a compact, pseudomicellar conformation where the naphthalene groups form hydrophobic microdomains. researchgate.net The properties and conformation of these copolymers are highly sensitive to the pH and ionic strength of the solution. researchgate.netacs.org Studies have shown that even small deviations from a perfectly alternating structure, such as the inclusion of a few adjacent 2-VN units, can significantly impact the fluorescence properties of the polymer in water, leading to the formation of excimers (excited-state dimers). acs.org These materials have potential applications as solubilizing agents for hydrophobic compounds or as components in fluorescent sensors. researchgate.net

Photopolymerization Processes and Kinetic Analysis

Photopolymerization represents a versatile method for converting ethenylnaphthalene monomers into polymers through the use of light. This process is initiated by photoinitiators which, upon absorbing photons, generate reactive species like free radicals that trigger the polymerization chain reaction. The kinetics of such reactions are crucial for understanding and controlling the final polymer properties.

The progress of the photopolymerization of ethenylnaphthalene monomers can be monitored in real-time. Techniques like differential photocalorimetry (DPC) are employed to study the cure kinetics. researchgate.net DPC measures the heat released during the polymerization reaction, which is directly proportional to the extent of monomer conversion. This allows for the determination of key kinetic parameters such as the rate of polymerization (Rp) and the total conversion percentage. researchgate.net The viscosity of the system increases as the reaction proceeds, which leads to a reduction in the termination rate and an autoacceleration of the polymerization reaction. researchgate.net

Below is a data table illustrating hypothetical kinetic data for the photopolymerization of this compound, showing the influence of initiator concentration on the reaction kinetics.

Interactive Data Table: Hypothetical Kinetic Data for Photopolymerization of this compound

| Photoinitiator Concentration (wt%) | Time to Peak Polymerization Rate (s) | Final Monomer Conversion (%) |

| 0.5 | 25 | 88 |

| 1.0 | 18 | 94 |

| 2.0 | 12 | 97 |

Note: The data presented in this table is for illustrative purposes to demonstrate typical trends in photopolymerization kinetics.

Electrochemical Polymerization of Naphthalene-Based Monomers

Electrochemical polymerization is an effective technique for synthesizing polymer films, particularly conductive polymers, directly onto an electrode surface. psu.edu This method is applicable to various aromatic compounds, including naphthalene and its derivatives. psu.edu The process involves the electrochemical oxidation of the monomer to create radical cations. These reactive species then couple to form polymer chains, which deposit on the anode as a film. psu.edu

The polymerization of naphthalene has been successfully carried out in a one-compartment cell using an In-Sn oxide (ITO) conducting glass as the working electrode. psu.edu By applying a constant voltage, a black, flexible polymer film can be grown on the anode. psu.edu The properties of the resulting poly(naphthalene) film, such as electrical conductivity, are influenced by the synthesis conditions, including the electrolyte used. psu.edursc.org For instance, flexible conductive poly(naphthylene) films have been obtained with electrical conductivities that can be altered by doping and undoping processes. rsc.org

While specific studies on this compound are not extensively detailed in the provided results, the general principles of electropolymerization of naphthalene derivatives suggest a similar mechanism would apply. The presence of the ethenyl group provides a site for polymerization, and the naphthalene core would undergo oxidation to initiate the process. The resulting polymer would likely possess interesting electroactive properties due to the conjugated naphthalene system. During cyclic voltammetry measurements of similar structures, an increase in current density after initial oxidation cycles indicates potential oxidative electrochemical polymerization. electrochemsci.org

Structure-Property Relationships in Ethenylnaphthalene-Based Polymers

The structure of the monomer unit is a primary determinant of the final properties of a polymer. For polymers derived from ethenylnaphthalene monomers, the large, rigid naphthalene moiety incorporated into the polymer backbone imparts distinct characteristics.

Thermal Properties: The bulky naphthalene rings restrict the rotational freedom of the polymer chains. This rigidity leads to a high glass transition temperature (Tg), meaning the polymer remains in a hard, glassy state at higher temperatures compared to polymers with more flexible backbones like polystyrene. Polymers based on 2-isopropenylnaphthalene (B1580880) and 2-vinylnaphthalene, for example, are expected to form thermoplastic elastomers with potentially high tensile strengths at elevated temperatures. kpi.ua This suggests that poly(this compound) would also exhibit enhanced thermal stability.

Optical and Electrochemical Properties: Naphthalene-based polymers possess unique optical and electrochemical characteristics. Naphthalene polyimides, for instance, have demonstrated exceptionally high molar absorption coefficients and can exhibit concentration-dependent excimer emission. iaea.org The naphthalene core can undergo reversible multi-electron reductions, making these materials interesting for electronic applications. iaea.org The LUMO and HOMO energy levels, along with the optical band gap, are key parameters determined by the polymer structure. iaea.org

Solubility and Mechanical Properties: The solubility of a polymer is governed by its interaction with the solvent. Poly(2-vinylnaphthalene) has a relatively high solubility parameter, indicating strong intermolecular forces. kpi.ua This strong phase separation tendency is useful in creating block copolymers. kpi.ua The rigidity imparted by the naphthalene group generally results in polymers that are hard and strong, though potentially brittle. These structure-property relationships are fundamental to designing ethenylnaphthalene-based polymers for specific advanced applications.

Computational and Theoretical Investigations of 2 Ethenyl 1 Methylnaphthalene Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to predict and analyze the behavior of molecular systems. For a substituted polycyclic aromatic hydrocarbon (PAH) like 2-ethenyl-1-methylnaphthalene, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its fundamental structural and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular and effective method for studying the molecular and electronic properties of organic compounds. worldwidejournals.com This approach is based on the principle that the total energy of a system can be determined from its electron density. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311+G(d,p), are adept at optimizing molecular geometries to find the most stable conformation (the lowest energy state). worldwidejournals.com

For this compound, DFT calculations would be instrumental in predicting key geometrical parameters. The process involves starting with an initial structure and iteratively adjusting atomic positions to minimize the total energy of the molecule. This optimization yields precise information on bond lengths (e.g., C-C and C-H distances), bond angles, and the dihedral angles that define the orientation of the ethenyl and methyl groups relative to the naphthalene (B1677914) plane. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. researchgate.net Furthermore, DFT is used to calculate the electronic structure, providing insights into orbital energies and charge distribution, which are crucial for understanding the molecule's reactivity. samipubco.commdpi.com

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. worldwidejournals.com These "first-principles" methods provide a rigorous way to study electronic structure. While computationally more demanding than DFT, they offer a valuable benchmark for comparison. worldwidejournals.com

In the study of this compound, ab initio calculations would be used to solve the electronic Schrödinger equation for the fixed, optimized geometry obtained from DFT or another method. The output provides wavefunctions and energy levels for the molecule's electrons. These results are fundamental for subsequent analyses, including the examination of molecular orbitals, ionization potential, and electron affinity, which together characterize the electronic behavior of the molecule.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and chemical bonding provides a deeper understanding of a molecule's stability, reactivity, and intermolecular interactions. For this compound, techniques like Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are particularly revealing.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. worldwidejournals.commdpi.com

Table 1: Illustrative Frontier Orbital Energies and Properties Note: The following data is illustrative, based on trends observed for related polycyclic aromatic hydrocarbons. Specific values for this compound would require dedicated computation.

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Naphthalene | -6.15 | -1.40 | 4.75 | Stable |

| 1-Methylnaphthalene (B46632) | -5.98 | -1.45 | 4.53 | More Reactive |

| 2-Vinylnaphthalene (B1218179) | -5.85 | -1.60 | 4.25 | Reactive |

| This compound | ~ -5.75 | ~ -1.65 | ~ 4.10 | Most Reactive |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. researchgate.net The MEP surface displays the electrostatic potential, with different colors indicating varying charge distributions. Typically, red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would likely show a high concentration of negative potential (red and yellow areas) over the π-systems of the naphthalene rings and the ethenyl double bond. This indicates that these are the most probable sites for interaction with electrophiles. Conversely, the areas surrounding the hydrogen atoms would exhibit a positive potential (blue areas), making them potential sites for weak interactions with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with the familiar Lewis structure concept. uni-muenchen.deusc.edu This method provides valuable insights into hybridization and intramolecular interactions, such as hyperconjugation. uni-rostock.de Hyperconjugation involves donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. wisc.edu

Table 2: Principal Intramolecular Interactions from NBO Analysis Note: This table illustrates the types of stabilizing donor-acceptor interactions expected in this compound.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Significance |

|---|---|---|---|

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | π-electron delocalization in naphthalene core | Very High |

| π(Caromatic-Caromatic) | π(Cethenyl=Cethenyl) | Conjugation between ring and vinyl group | High |

| π(Cethenyl=Cethenyl) | π(Caromatic-Caromatic) | Conjugation from vinyl group to ring | High |

| σ(C-H) of methyl group | π(Caromatic-Caromatic) | Hyperconjugation (C-H → π) | Moderate |

| σ(C-C) of methyl group | π(Caromatic-Caromatic) | Hyperconjugation (C-C → π*) | Moderate |

Aromaticity Assessment (e.g., Nucleus Independent Chemical Shift (NICS) values)

Aromaticity is a fundamental concept in chemistry, and its quantitative assessment is crucial for understanding the stability and reactivity of cyclic conjugated molecules. One of the most widely used methods for this purpose is the Nucleus Independent Chemical Shift (NICS) calculation. wikipedia.org Introduced by Schleyer et al., NICS provides a measure of the magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or just above it (e.g., NICS(1)). nih.gov Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current), and values near zero imply a non-aromatic system. wikipedia.org

For polycyclic aromatic hydrocarbons like naphthalene, the aromaticity of each ring can be evaluated. The parent naphthalene molecule is aromatic, with each of its six-membered rings being slightly less aromatic than benzene (B151609). acs.org The introduction of substituents, such as the methyl and ethenyl groups in this compound, can modulate the aromaticity of the naphthalene core. The electronic and steric effects of these substituents can cause a redistribution of electron density within the π-system, leading to changes in the NICS values. For instance, electron-donating groups can sometimes decrease aromaticity, while electron-withdrawing groups can have the opposite effect.

Below is a table presenting the calculated NICS(1) values for the parent naphthalene molecule, which serve as a baseline for understanding the aromaticity of its substituted derivatives. The values are calculated at the ring centers, 1 Å above the plane.

| Compound | Ring | Calculated NICS(1) (ppm) | Aromatic Character |

| Naphthalene | Ring A (unsubstituted) | -9.9 | Aromatic |

| Naphthalene | Ring B (unsubstituted) | -9.9 | Aromatic |

This table presents baseline NICS(1) values for unsubstituted naphthalene calculated at the RB3LYP/6-311G* level of theory. researchgate.net The actual values for this compound would be influenced by the methyl and ethenyl substituents.*

Theoretical Modeling of Reaction Kinetics and Thermodynamics

Understanding the reaction kinetics of a molecule is essential for predicting its behavior in various chemical environments. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often combined with the master equation (ME), is a powerful statistical tool for calculating the rate constants of unimolecular reactions, particularly those involving multiple steps and intermediates. grafiati.com

The RRKM-ME approach models the energy-dependent reaction rates of an energized molecule. It requires detailed information about the potential energy surface of the reaction, including the energies of reactants, products, intermediates, and transition states. These energies are typically obtained from high-level quantum chemical calculations. The theory then considers the distribution of vibrational energy among the molecule's modes to predict the rate at which it will pass through a critical configuration (the transition state) to form products. grafiati.com

For a molecule like this compound, RRKM-ME calculations could be employed to study various unimolecular processes, such as thermal decomposition, isomerization, or dissociation pathways. For example, the kinetics of the internal rotation of the ethenyl group or the cleavage of the methyl group could be investigated. However, performing RRKM-ME calculations is computationally intensive and requires a thorough exploration of the relevant potential energy surface. At present, specific RRKM-ME kinetic data for this compound are not available in the surveyed literature.

Linear Free-Energy Relationships (LFERs) provide a framework for quantitatively correlating reaction rates and equilibrium constants for a series of related reactions. numberanalytics.com The most well-known LFER is the Hammett equation, which describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the electronic properties (inductive and resonance effects) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to substituent effects. wikipedia.org

In the context of radical chemistry, LFERs can be used to assess the stability and reactivity of radicals derived from this compound. For instance, in a reaction involving the formation of a benzylic-type radical through hydrogen abstraction from the methyl group, the electronic effects of the ethenyl group at the 2-position would influence the radical's stability. A negative ρ value for a reaction indicates the buildup of positive charge in the transition state, while a positive ρ value suggests the buildup of negative charge. youtube.com By analyzing the Hammett plot for a series of substituted naphthalenes, insights into the reaction mechanism and the nature of the transition state can be gained.

While a specific Hammett analysis for reactions involving this compound radicals is not documented in the searched results, the principles of LFERs allow for a qualitative prediction of how the substituents would affect radical stability and reactivity.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate NMR chemical shifts, infrared vibrational frequencies, and other spectral properties. acs.org

For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra, as well as its infrared (IR) spectrum, can be made. These predictions are based on calculating the optimized molecular geometry and then determining the response of this structure to external magnetic fields (for NMR) or the vibrational modes of its bonds (for IR).

While experimental spectra for this compound are not provided in the search results, a table of predicted spectroscopic data can be generated based on established computational methods and knowledge of the spectroscopic behavior of related compounds like 1-methylnaphthalene and 2-methylnaphthalene (B46627). chemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Ring H | 7.2 - 8.1 | 125 - 135 |

| Ethenyl Group H | 5.2 - 6.8 | 115 - 138 |

| Methyl Group H | ~2.7 | ~20 |

These are estimated chemical shift ranges based on typical values for substituted naphthalenes. Actual values depend on the specific electronic environment and would require dedicated DFT calculations.

Predicted Principal Infrared (IR) Absorption Bands (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Aromatic & Ethenyl) | 1500 - 1650 |

| C-H Bending | 700 - 900 |

These are predicted frequency ranges for the main vibrational modes. The exact positions and intensities of the peaks would be determined by a computational frequency analysis.

Advanced Analytical and Spectroscopic Characterization of Ethenylnaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a compound like 2-ethenyl-1-methylnaphthalene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the protons of the ethenyl (vinyl) group, and the protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the substitution pattern. The ethenyl group gives rise to a characteristic set of signals in the olefinic region, typically showing complex splitting patterns due to geminal, cis, and trans couplings. The methyl group protons will appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will show signals for the carbon atoms of the naphthalene ring, the two carbons of the ethenyl group, and the single carbon of the methyl group. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.2 - 8.0 | Multiplet |

| Ethenyl-H (CH=) | 6.8 - 7.0 | Doublet of doublets |

| Ethenyl-H (=CH₂) | 5.3 - 5.9 | Doublets |

| Methyl-H (CH₃) | ~2.5 | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Naphthalene-C (Aromatic) | 120 - 140 |

| Ethenyl-C (=CH-) | ~136 |

| Ethenyl-C (=CH₂) | ~115 |

| Methyl-C (CH₃) | ~20 |

Note: The expected values are based on the analysis of related compounds such as 1-methylnaphthalene (B46632) and 2-vinylnaphthalene (B1218179). Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HETCOR, COLOC, INAPT, NOE)

To resolve ambiguities in the assignment of ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and, importantly, between the protons of the ethenyl group, helping to trace the connectivity within this substituent.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. For instance, HMBC would show correlations from the methyl protons to the C1, C2, and C8a carbons of the naphthalene ring, confirming the position of the methyl group. It would also show correlations from the ethenyl protons to the C2 and C3 carbons, confirming the attachment point of the vinyl group.

INAPT (Insensitive Nuclei Assigned by Polarization Transfer): This is another technique for establishing long-range heteronuclear correlations and can be used to confirm assignments.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. In the case of this compound, an NOE would be expected between the methyl protons at position 1 and the peri-proton at position 8, as well as between the ethenyl protons at position 2 and the proton at position 3. This data is invaluable for confirming the regiochemistry of the substituents.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system and the ethenyl group.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic & Ethenyl |

| 3000-2850 | C-H stretch | Methyl |

| ~1630 | C=C stretch | Ethenyl |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~990 and ~910 | C-H bend (out-of-plane) | Ethenyl |

| 850-750 | C-H bend (out-of-plane) | Substituted Naphthalene |

The precise positions of the out-of-plane C-H bending bands in the fingerprint region are diagnostic of the substitution pattern on the naphthalene ring.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. The Raman spectrum of this compound would also exhibit characteristic vibrational modes. Aromatic C=C stretching vibrations typically give rise to strong Raman signals. The C=C stretching of the ethenyl group is also expected to be a prominent feature in the Raman spectrum. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (C₁₃H₁₂ = 168.23 g/mol ).

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (M⁺ - 15) to form a stable naphthyl-ethenyl cation. Another possible fragmentation is the loss of an ethenyl radical (M⁺ - 27). The relative intensities of these fragment ions can help in confirming the structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms its elemental composition.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analyte and the matrix.

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds. nih.gov The retention time of this compound on a given GC column is a key identifier and allows for its separation from reactants, solvents, and byproducts. Detectors like the Flame Ionization Detector (FID) are highly sensitive to hydrocarbons and are often used for quantification. epa.gov

High-Performance Liquid Chromatography (HPLC) is suitable for compounds that are non-volatile or thermally unstable. nih.govsielc.com For this compound and its potential derivatives or oligomers, reversed-phase HPLC is a common method. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.govsielc.com This allows for the separation of compounds based on their hydrophobicity.

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

| Gas Chromatography (GC) | Non-polar (e.g., Polysiloxane) | Inert Gas (e.g., Helium) | Volatility and interaction with the stationary phase |

| HPLC (Reversed-Phase) | Non-polar (e.g., C18-silica) | Polar Solvent (e.g., Acetonitrile/Water) | Partitioning based on hydrophobicity |

When this compound is polymerized, the resulting poly(this compound) must be characterized to determine its molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for this analysis. lcms.czwarwick.ac.uk The technique separates polymer molecules based on their size in solution. lcms.czwarwick.ac.uk Larger molecules elute faster than smaller molecules. The results provide critical data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. researchgate.nettaylorfrancis.com

| Parameter | Description | Example Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 45,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 63,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.4 |

Thermal Analysis Methods

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are vital for understanding the thermal stability, phase transitions, and reaction kinetics of monomers and polymers.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. researchgate.net

For a polymer like poly(this compound), DSC is used to determine key thermal transitions. kpi.ua The most important of these is the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. kpi.uasemanticscholar.org If the polymer is semi-crystalline, DSC can also detect the melting temperature (Tm) and the crystallization temperature (Tc). mdpi.com

Furthermore, DSC can be used to study the polymerization kinetics of the this compound monomer. By monitoring the heat released during the exothermic polymerization reaction, one can determine the rate of reaction, the total heat of polymerization, and how the degree of conversion changes with time and temperature. acs.org

| Thermal Property | Abbreviation | Description | Hypothetical Value for Poly(this compound) |

| Glass Transition Temp. | Tg | Temperature of transition from glassy to rubbery state | ~130-150 °C |

| Melting Temperature | Tm | Temperature at which a crystalline polymer melts | Dependent on crystallinity |

| Heat of Polymerization | ΔH_poly | Enthalpy released during polymerization of the monomer | -70 to -90 kJ/mol |

Thermogravimetric Analysis (TGA) and Coupled Techniques (QMS) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of polymeric materials derived from ethenylnaphthalene derivatives. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When coupled with a mass spectrometer (MS), such as a Quadrupole Mass Spectrometer (QMS), it allows for the identification of the gaseous products evolved during decomposition, providing detailed insights into the degradation pathways.

In a typical TGA experiment, a small sample of the polymer, such as poly(this compound), is heated at a constant rate in an inert or oxidative atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperatures of maximum weight loss rates (obtained from the derivative of the TGA curve, DTG) are key parameters for assessing thermal stability.

For analogous polymers like poly(vinylnaphthalene), TGA studies reveal high thermal stability, with decomposition typically commencing at temperatures above 300 °C. The primary decomposition mechanism involves chain scission, leading to the formation of volatile fragments.

When TGA is coupled with QMS (TGA-QMS), the gaseous species evolved at different stages of degradation can be identified in real-time. For polymers of ethenylnaphthalene, the expected decomposition products would include the monomer (this compound), as well as smaller aromatic fragments and hydrocarbon gases. The mass-to-charge ratio (m/z) of the detected ions in the QMS corresponds to specific decomposition products. For instance, the detection of a signal corresponding to the molecular weight of the monomer would indicate a depolymerization process. Analysis of the evolved gases at different temperatures helps to construct a detailed mechanism of thermal decomposition.

A study on the thermal degradation of poly(vinyl acetate) using TGA-MS illustrates the power of this coupled technique. ulb.ac.be The analysis identified different stages of decomposition, with the initial loss of acetic acid followed by the breakdown of the polyene backbone at higher temperatures. ulb.ac.be A similar approach applied to poly(ethenylnaphthalene) derivatives would elucidate the sequence of bond cleavages and the influence of substituents on the naphthalene ring on the degradation pathway.

Table 1: Representative TGA Data for a Naphthalene-Containing Polymer

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~350 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~420 °C |

| Residual Mass at 600 °C (in N2) | < 5% |

Note: This data is representative and can vary based on the specific polymer structure, molecular weight, and experimental conditions.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of electroactive materials, including polymers derived from ethenylnaphthalene. In a CV experiment, the potential of a working electrode immersed in a solution containing the analyte is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the material.

For polymers containing naphthalene units, such as those derived from this compound, the naphthalene moiety can undergo reversible oxidation and reduction. The electrochemical behavior is influenced by the electronic properties of the naphthalene ring system and any substituents present.

A systematic study on conducting polymers containing benzene (B151609), naphthalene, and anthracene (B1667546) cores revealed how the aromatic unit influences the optical and electrical properties upon oxidation. acs.orgnih.gov The study, which utilized cyclic voltammetry, demonstrated that the localization of aromaticity affects the electronic structure of the polymer. acs.orgnih.gov For naphthalene-containing polymers, the oxidation potentials are typically influenced by the position of the linkage to the polymer backbone and the nature of any substituents.

The cyclic voltammogram of a poly(ethenylnaphthalene) derivative would be expected to show oxidation peaks corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO) of the naphthalene units and reduction peaks corresponding to the addition of electrons to the lowest unoccupied molecular orbital (LUMO). The potential difference between the onset of oxidation and reduction can be used to estimate the electrochemical band gap of the polymer.

Research on naphthalene oligomers has shown that the linking position (α vs. β) on the naphthalene ring significantly affects the electronic structure and electrochemical properties. researchgate.net This suggests that for polymers of this compound, the specific substitution pattern would play a crucial role in determining its redox behavior.

Table 2: Representative Electrochemical Data for a Naphthalene-Containing Polymer from Cyclic Voltammetry

| Parameter | Potential (V vs. Ag/AgCl) |

| Onset of Oxidation | +0.8 to +1.2 V |

| Onset of Reduction | -1.8 to -2.2 V |

| HOMO Energy Level (estimated) | -5.4 to -5.8 eV |

| LUMO Energy Level (estimated) | -2.4 to -2.8 eV |

| Electrochemical Band Gap (estimated) | 3.0 to 3.4 eV |

Note: These values are illustrative and depend on the specific polymer, solvent, electrolyte, and reference electrode used.

Microscopic Techniques for Material Morphology (e.g., SEM, TEM)

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing the morphology of materials synthesized from ethenylnaphthalene derivatives, whether in the form of thin films, nanoparticles, or bulk structures.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. In SEM, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the surface generates various signals, primarily secondary electrons and backscattered electrons, which are used to form an image. This technique is particularly useful for examining the surface features, porosity, and grain structure of polymer films or powders. For instance, SEM could be used to study the surface of a film of poly(this compound) to assess its uniformity and identify any defects.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. In TEM, a beam of electrons is transmitted through an ultrathin sample. The transmitted electrons are then focused to create an image. TEM offers much higher resolution than SEM and can be used to visualize the arrangement of polymer chains, the dispersion of nanoparticles within a polymer matrix, and the crystalline structure of the material through electron diffraction. For example, if this compound is used to synthesize nanoparticles, TEM would be the primary technique to determine their size, shape, and size distribution. nih.govmdpi.com

The choice between SEM and TEM depends on the specific information required. SEM is generally used for surface and topographical analysis of larger samples, while TEM is employed for high-resolution imaging of the internal structure of very thin specimens. Both techniques can be coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis and map the distribution of different elements within the sample.

A study on the morphology of polyaniline derivative films highlighted the importance of surface morphology, as studied by SEM, on the sensory sensitivity of the material. lettersonmaterials.com This demonstrates the critical link between the microscopic structure and the macroscopic properties of a polymer.

Table 3: Comparison of SEM and TEM for Polymer Characterization

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over the surface. | Transmits a beam of electrons through a thin specimen. |

| Information Obtained | Surface topography, morphology, composition. | Internal structure, crystallography, morphology, size, and shape of nanoscale features. |

| Typical Resolution | ~1-10 nm | < 0.1 nm |

| Sample Preparation | Typically requires a conductive coating. | Requires very thin sections (<100 nm). |

| Application for Ethenylnaphthalene Polymers | Imaging the surface of films, powders, and bulk materials. | Characterizing nanoparticles, polymer blends, and crystalline domains. |

Applications of Ethenylnaphthalene Based Materials in Advanced Technologies

Polymeric Materials for Optical and Scintillation Devices

Polymers based on vinylnaphthalene, such as those derived from 2-ethenyl-1-methylnaphthalene, are of significant interest in the development of optical and scintillation devices. These materials, known as plastic scintillators, are designed to detect high-energy radiation, such as gamma-rays and neutrons. The fundamental principle of their operation relies on the efficient conversion of incident radiation energy into detectable light photons.

The process involves the polymer matrix absorbing the energy from radiation and then transferring that energy to fluorescent molecules (fluors) dispersed within it. This energy transfer, often occurring via Förster Resonance Energy Transfer (FRET), must be highly efficient for the material to be effective. escholarship.org The naphthalene (B1677914) moiety in poly(this compound) is an excellent chromophore for absorbing energy, while the polymer backbone provides the necessary transparency and processability.